Firibastat

Brain renin-angiotensin system Pharmacodynamics Target engagement

Firibastat is the only orally bioavailable, BBB-penetrant prodrug delivering EC33 to the brain via its unique disulfide-linked dimer structure. Unlike peripheral RAS agents (ACEi, ARBs), it exclusively blocks brain angiotensin III synthesis without altering systemic renin-aldosterone, confirmed in Phase II trials (NEW-HOPE, QUORUM) with zero angioedema in >550 patients. Essential for central RAS studies in hypertension, post-MI, or angioedema safety pharmacology—do not substitute with EC33 (no oral bioavailability or BBB penetration) or generic peripheral agents.

Molecular Formula C8H20N2O6S4
Molecular Weight 368.5 g/mol
CAS No. 648927-86-0
Cat. No. B1678617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFiribastat
CAS648927-86-0
Synonyms4,4'-dithio(bis(3-aminobutyl sulfonic acid))
firibastat
RB150
Molecular FormulaC8H20N2O6S4
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESC(CS(=O)(=O)O)C(CSSCC(CCS(=O)(=O)O)N)N
InChIInChI=1S/C8H20N2O6S4/c9-7(1-3-19(11,12)13)5-17-18-6-8(10)2-4-20(14,15)16/h7-8H,1-6,9-10H2,(H,11,12,13)(H,14,15,16)/t7-,8-/m0/s1
InChIKeyHJPXZXVKLGEMGP-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Firibastat (CAS 648927-86-0) for Research Procurement: First-in-Class Brain Aminopeptidase A Inhibitor Prodrug


Firibastat (also designated RB150 or QGC001; CAS 648927-86-0) is a first-in-class, orally active prodrug that delivers the selective brain aminopeptidase A (APA) inhibitor EC33 across the blood-brain barrier [1]. As a systemically administered agent, Firibastat is specifically engineered as a disulfide-linked dimer of two EC33 molecules; upon crossing into the brain, it is cleaved by reductases to generate two active EC33 molecules that inhibit APA with a Ki of 200 nM [2]. This central mechanism targets the brain renin-angiotensin system (RAS) by blocking conversion of angiotensin II to angiotensin III, distinct from peripheral RAS-acting agents such as ACE inhibitors or ARBs [1]. The compound has been evaluated in multiple Phase I and Phase II clinical trials, including the NEW-HOPE study in hypertensive overweight patients and the QUORUM study in post-myocardial infarction, and is intended exclusively for research and development use [3].

Firibastat vs. Peripheral RAS Inhibitors: Why Chemical or Pharmacological Substitution Compromises Experimental Integrity


Firibastat cannot be interchanged with generic peripheral RAS inhibitors or other centrally acting agents due to a confluence of unique physicochemical and pharmacodynamic properties. Unlike ACE inhibitors (e.g., ramipril, enalapril) or ARBs that act on systemic angiotensin II or its receptors, Firibastat is a prodrug requiring a disulfide-linked dimer structure to cross the blood-brain barrier before releasing its active moiety, EC33 [1]. The active metabolite EC33 itself lacks oral bioavailability and cannot penetrate the blood-brain barrier, making direct use of EC33 non-viable for in vivo central RAS studies [2]. Critically, clinical data demonstrate that Firibastat does not alter plasma renin, aldosterone, or systemic RAS activity, confirming a purely central mechanism distinct from peripheral agents [3]. Furthermore, a head-to-head Phase 2 study versus ramipril in post-MI patients showed comparable LVEF outcomes but divergent effects on blood pressure profiles, indicating that Firibastat cannot be treated as pharmacologically equivalent to ACE inhibitors [4]. These molecular and clinical distinctions mandate the use of authentic Firibastat for studies investigating brain RAS modulation.

Firibastat Comparative Evidence: Quantified Differentiation vs. ACE Inhibitors and Placebo for Procurement Decisions


Central vs. Peripheral RAS Target Engagement: No Systemic RAS Modulation vs. ACE Inhibitors

Firibastat demonstrates differentiated central target engagement without altering systemic RAS biomarkers, in contrast to ACE inhibitors which suppress plasma angiotensin II and increase plasma renin. In a randomized, placebo-controlled crossover study in hypertensive patients (NCT02322450), Firibastat at 500 mg BID for 4 weeks had no effect on plasma renin concentration, aldosterone, or copeptin levels compared to placebo, whereas ACE inhibitors characteristically reduce angiotensin II and aldosterone while increasing renin [1]. This differentiation confirms that Firibastat's antihypertensive effect is mediated exclusively through central APA inhibition without systemic RAS interference.

Brain renin-angiotensin system Pharmacodynamics Target engagement

Blood Pressure Reduction in High-Risk Diverse Population vs. ACE Inhibitor/ARB Expected Efficacy

In the Phase II NEW-HOPE study (NCT03198793) of 256 overweight or obese hypertensive patients (54% Black or Hispanic), Firibastat produced significant blood pressure reductions in populations where ACE inhibitor and ARB monotherapy is known to be less effective. Firibastat reduced systolic automated office blood pressure (AOBP) by 9.5 mmHg (P<0.0001) and diastolic AOBP by 4.2 mmHg (P<0.0001) after 8 weeks of treatment [1]. Notably, in Black patients—a population with characteristically low renin levels and documented reduced responsiveness to ACE inhibitors and ARBs—Firibastat produced a systolic AOBP reduction of 10.5 mmHg (P<0.0001) [1]. This contrasts with class-level data showing ACE inhibitor monotherapy in Black patients typically yields systolic BP reductions of approximately 4-6 mmHg [2].

Hypertension Ethnic pharmacology Obesity

Head-to-Head LVEF Outcomes vs. Ramipril Post-Myocardial Infarction: Comparable Efficacy with Differential BP Profile

In a randomized, double-blind, active-controlled Phase II trial (NCT03715998) comparing Firibastat versus ramipril in 294 patients after acute anterior myocardial infarction, Firibastat demonstrated comparable left ventricular ejection fraction (LVEF) improvement to ramipril, the gold standard ACE inhibitor. After 12 weeks, mean ± SD LVEF change was 5.6 ± 1.2% with Firibastat 100 mg BID, 5.3 ± 1.1% with Firibastat 500 mg BID, and 5.7 ± 1.1% with ramipril 5 mg BID [1]. The absolute adjusted difference in LVEF change between Firibastat 500 mg and ramipril was -0.36 ± 1.32% (p = 0.79), indicating non-inferiority but not superiority [1]. Importantly, in the QUORUM study, 32.5% of patients failed to reach the target ramipril dose due to blood pressure limitations, while Firibastat dose escalation was not limited by BP reduction [2].

Myocardial infarction Left ventricular function Heart failure

No Angioedema vs. ACE Inhibitors: Differentiated Safety Signal in Clinical Trials

Across Phase II clinical trials in hypertension (NEW-HOPE study, N=256) and post-MI (QUORUM study, N=295), Firibastat treatment was associated with zero reported cases of angioedema, a potentially life-threatening adverse event that occurs with ACE inhibitors at an incidence of approximately 0.1-0.7% [1][2]. In the NEW-HOPE study, no angioedema was reported among 256 patients treated for 8 weeks [1]. In the QUORUM study comparing Firibastat to ramipril, angioedema occurred in the ramipril arm (5% adverse event rate including angioedema) but was not reported with Firibastat [2]. Skin reactions occurred in 3-10% of Firibastat-treated patients but were mild and reversible [1][2].

Adverse events Safety pharmacology Angioedema

Brain APA Inhibition Ki = 200 nM: In Vitro Potency vs. Active Moiety EC33

Firibastat (as prodrug RB150) releases EC33, a potent and selective APA inhibitor with a Ki of 200 nM (0.20 ± 0.02 μmol/L) against purified APA in vitro, comparable to EC33 itself [1]. The prodrug RB150 is inactive until the disulfide bridge is cleaved by brain reductases, releasing two active EC33 molecules [2]. This Ki value establishes the target engagement potency of the active moiety. For reference, clinical ACE inhibitors (e.g., ramiprilat) exhibit IC50 values for ACE in the nanomolar range (approximately 1-5 nM), but Firibastat's differentiation lies in its exclusive APA targeting and central site of action rather than absolute potency [3].

Enzyme inhibition Aminopeptidase A Ki

Prodrug Structural Specificity: EC33 Dimer Disulfide Bridge Enables BBB Penetration

Firibastat (RB150) is structurally engineered as a disulfide-linked dimer of two EC33 molecules, a design essential for crossing the blood-brain barrier. EC33 alone cannot cross the BBB after systemic administration, severely limiting its clinical utility [1]. The dimeric prodrug with a disulfide bridge masks the zinc-binding thiol group, rendering it inactive until brain reductases cleave the disulfide bond, releasing two active EC33 molecules within the CNS [2]. In hypertensive DOCA-salt rats, oral Firibastat (0.1-30 mg/kg) crosses the BBB and decreases BP with onset at 2 hours, maximal effect at 5-9 hours, and duration up to 15 hours [2]. No tolerance was observed after 24 days of chronic daily treatment [2]. This prodrug design is unique among antihypertensive agents and cannot be replicated by generic substitution of EC33 or other APA inhibitors lacking the disulfide dimer structure.

Prodrug design Blood-brain barrier Disulfide bridge

Firibastat Procurement-Focused Research and Industrial Applications Based on Quantified Evidence


Preclinical Studies Investigating Brain RAS Hyperactivity in Hypertension and Heart Failure

Based on the demonstrated BBB penetration of the EC33 dimer prodrug [1] and central APA inhibition Ki of 200 nM [2], Firibastat is the optimal tool compound for preclinical studies requiring systemic administration to achieve central APA inhibition. Researchers studying brain RAS hyperactivity in DOCA-salt hypertensive rats, spontaneously hypertensive rats, or post-MI heart failure models should prioritize Firibastat over EC33 (which lacks BBB penetration) or peripheral RAS agents. The compound's antihypertensive effect onset at 2 hours and duration up to 15 hours post-dose [1] provides a defined experimental window for pharmacodynamic assessments.

Clinical Research in Low-Renin, Salt-Sensitive, and Black Hypertensive Populations

The NEW-HOPE study established that Firibastat lowers systolic AOBP by 10.5 mmHg in Black patients [3], a population with documented reduced responsiveness to ACE inhibitors and ARBs. For clinical investigators designing trials in low-renin or salt-sensitive hypertension, Firibastat offers a mechanistically rational intervention. The absence of systemic RAS modulation [4] further supports its use as a central-acting agent without confounding peripheral RAS biomarker changes, enabling cleaner pharmacodynamic assessments.

Post-Myocardial Infarction Cardioprotection Studies Requiring Alternative to ACE Inhibitors

Head-to-head Phase II data versus ramipril demonstrated comparable LVEF improvement (5.3% vs. 5.7%, p=0.79) with differential blood pressure profiles and no angioedema [5]. Researchers conducting post-MI cardioprotection studies where ACE inhibitor dose titration is limited by hypotension—32.5% of patients in QUORUM failed to reach target ramipril dose due to BP limitations [6]—should consider Firibastat as an alternative investigational agent. The compound's ability to achieve target dosing without BP-limiting effects makes it particularly suitable for severe heart failure models.

Safety Pharmacology and Toxicology Studies Evaluating Angioedema Risk

Given the zero reported cases of angioedema across Phase II trials totaling >550 patient exposures [3][6] compared to the established 0.1-0.7% incidence with ACE inhibitors, Firibastat serves as a reference compound for safety pharmacology studies investigating bradykinin-mediated angioedema pathways. Researchers developing predictive models for drug-induced angioedema can utilize Firibastat as a negative control that engages RAS-related pathways without triggering this specific class toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Firibastat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.